N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide, also known as ETT, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrazole class of compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antioxidant and Anticancer Activities
A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, and evaluated their antioxidant and anticancer activities. The antioxidant activity was determined using the DPPH radical scavenging method, showing certain derivatives to have higher activity than ascorbic acid. The anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying specific compounds with notable cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Anti-Inflammatory Agents
Research by Thabet et al. (2011) focused on the synthesis of a series of compounds, including derivatives of thiazolylacetonitrile and imidazo[1,2-a]pyridine, containing a naproxenoyl moiety. These compounds were evaluated for their anti-inflammatory properties, demonstrating potential as anti-inflammatory agents. The synthesis involved cyclocondensation and a three-component reaction, showcasing the compounds' analgesic and anti-inflammatory effects in animal studies (Thabet et al., 2011).
Antimicrobial and Antioxidant Studies
A study by Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, then screened them for antimicrobial and antioxidant activities. The compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings suggest their utility in developing new antimicrobial and antioxidant therapies (Raghavendra et al., 2016).
Antidepressant Activity
Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant and neurotoxicity screening. One compound, in particular, showed significant reduction in immobility time in animal models, indicating its potential as an antidepressant medication (Mathew et al., 2014).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-16-11-9-14(10-12-16)19-17(24)13(2)26-18-20-21-22-23(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLJGOMGOXPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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